

Comparative Analysis of L-764406 Cross-reactivity with Cysteine-Containing Proteins

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Compound of Interest

Compound Name: L-764406

Cat. No.: B1674088

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A guide for researchers and drug development professionals on the selectivity profile of the PPAR β/δ agonist, **L-764406**, with a focus on its interactions with cysteine-containing proteins.

L-764406 is a potent and selective agonist for the peroxisome proliferator-activated receptor β/δ (PPAR β/δ), a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation. Understanding the selectivity of **L-764406** is paramount for its application in research and potential therapeutic development. This guide provides a comparative analysis of the cross-reactivity of **L-764406** with other cysteine-containing proteins, supported by experimental data and detailed protocols.

Mechanism of Action and Interaction with PPAR β/δ

L-764406 acts as a selective agonist for PPAR β/δ , with reported EC₅₀ values in the low nanomolar range for the human receptor. Its binding to the ligand-binding domain (LBD) of PPAR β/δ induces a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins, leading to the transcriptional activation of target genes. The interaction of **L-764406** with PPAR β/δ is primarily through non-covalent forces, including hydrogen bonds and hydrophobic interactions.

Selectivity Profile of L-764406

The selectivity of **L-764406** has been evaluated against other PPAR subtypes and a broader panel of nuclear receptors. The compound exhibits high selectivity for PPAR β/δ over PPAR α and PPAR γ .

Table 1: Comparative Potency and Selectivity of L-764406 against PPAR Subtypes

Receptor	EC50 (nM)	Fold Selectivity (vs. PPAR β/δ)
hPPAR β/δ	2	1
hPPAR α	1100	550
hPPAR γ	>10000	>5000

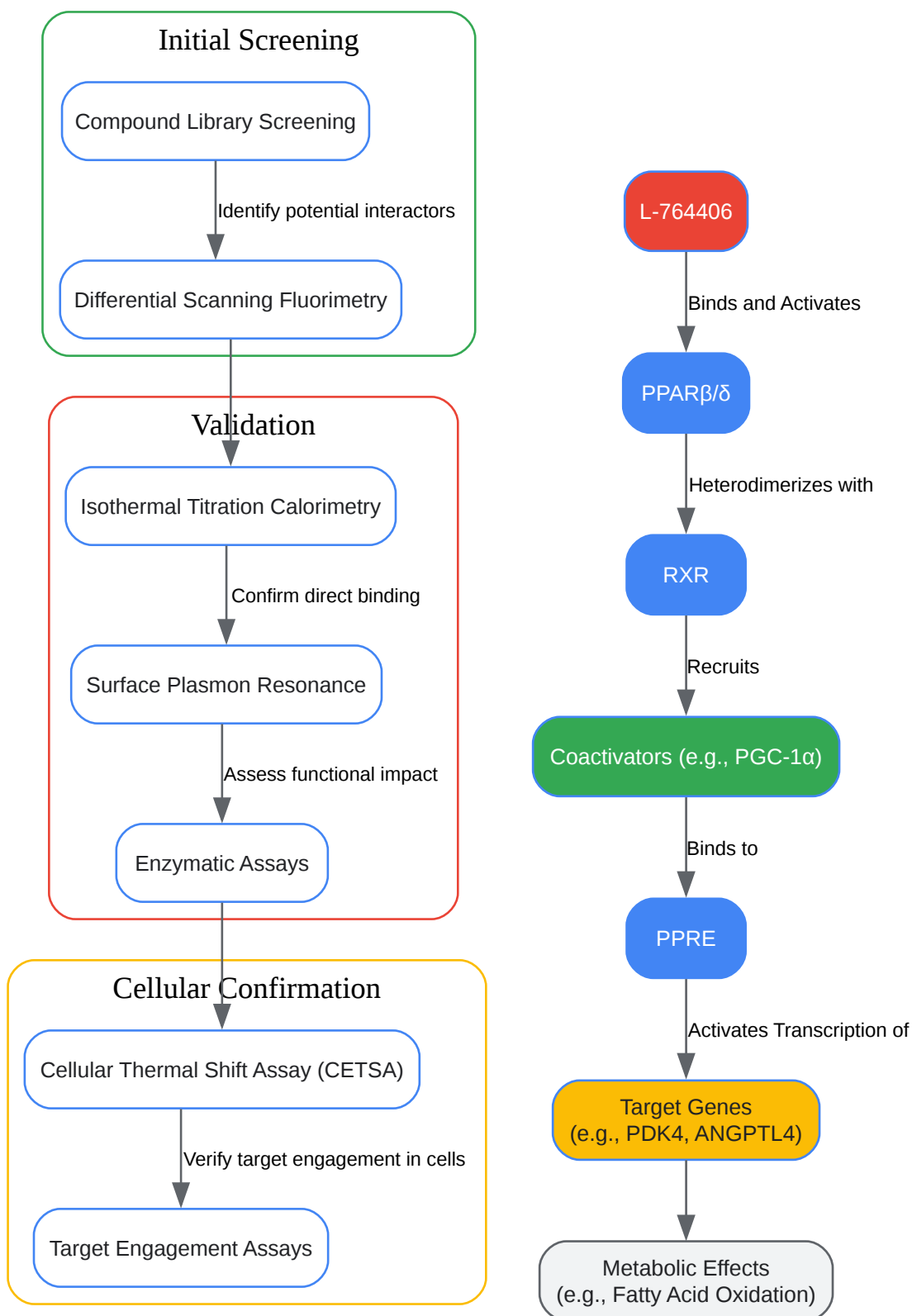
hPPAR refers to the human peroxisome proliferator-activated receptor.

Cross-reactivity with Other Cysteine-Containing Proteins

While **L-764406** is a highly selective PPAR β/δ agonist, its potential for off-target effects, particularly with other cysteine-containing proteins, warrants consideration. The following sections detail the experimental approaches to assess such cross-reactivity.

Experimental Workflow for Assessing Cross-reactivity

A typical workflow to assess the cross-reactivity of a compound like **L-764406** involves a combination of in vitro biochemical and cell-based assays.



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